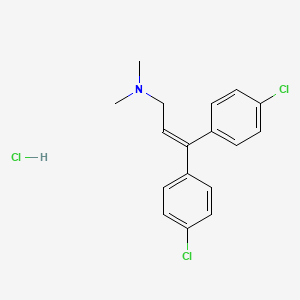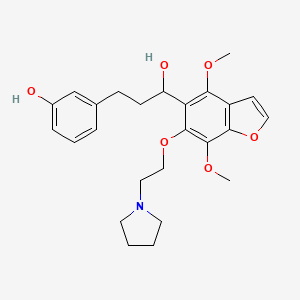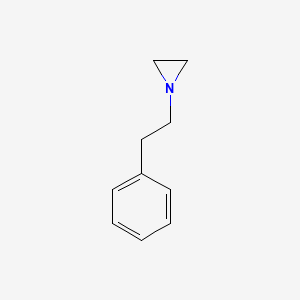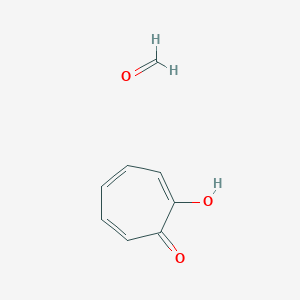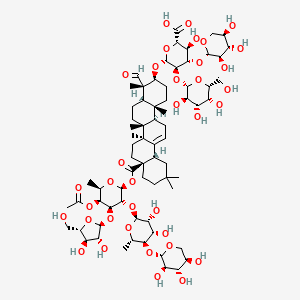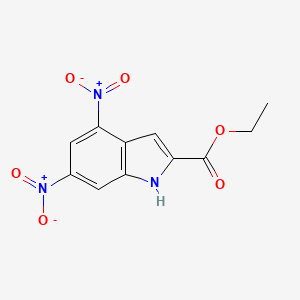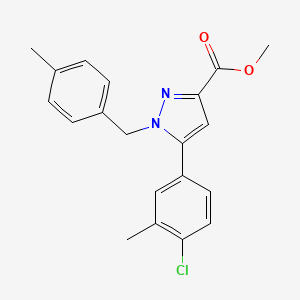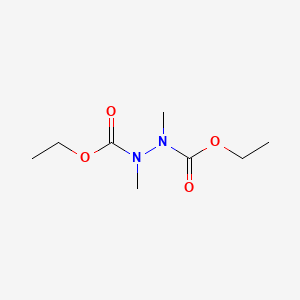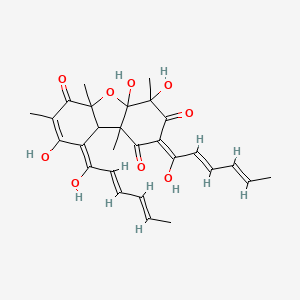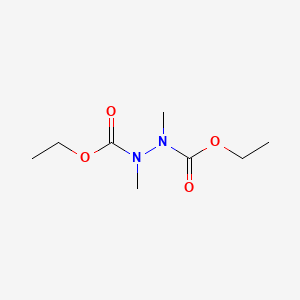
Diethyl 1,2-dimethylbicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,2-dimethylbicarbamate: is a heterocyclic organic compound with the molecular formula C8H16N2O4 and a molecular weight of 204.224 g/mol . It is also known by other names such as 1,2-Hydrazinedicarboxylic acid, 1,2-dimethyl-, diethyl ester . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethylbicarbamate can be synthesized through the reaction of dimethyl carbonate with amines in a flow system over solid catalysts . The reaction typically involves the use of catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The reaction conditions include a temperature of 150°C and a yield of approximately 70% .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of environmentally friendly processes, such as the phosgene-free synthesis of carbamates, is preferred to reduce the application of hazardous materials and minimize energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound can be analyzed using reverse phase (RP) HPLC methods with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dimethyl carbonate produces N-alkyl carbamate .
Wissenschaftliche Forschungsanwendungen
Diethyl 1,2-dimethylbicarbamate has a wide range of scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Diethylcarbamazine
- Dithiocarbamates
Diethyl 1,2-dimethylbicarbamate stands out due to its versatility in various scientific research applications and its environmentally friendly synthesis methods.
Eigenschaften
CAS-Nummer |
15675-97-5 |
|---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)N(C)C(=O)OCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


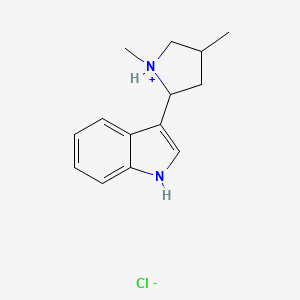
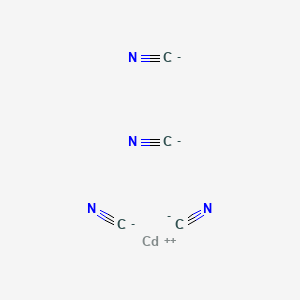
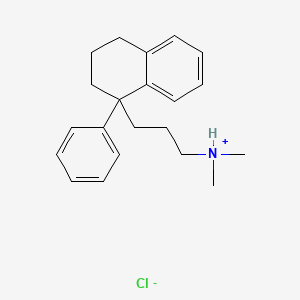
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)

